2-Acetyloxy-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
説明
2-Acetyloxy-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a useful research compound. Its molecular formula is C27H18N2O8 and its molecular weight is 498.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(acetyloxy)-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is 498.10631554 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
In Vitro Metabolism and Pharmacological Potential
A nitroderivative of acetylsalicylic acid, known as NCX4016, represents a new class of NO-releasing non-steroidal anti-inflammatory drugs (NSAIDs). It undergoes in vitro metabolization in rat liver to form salicylic acid and other metabolites, indicating a complex metabolic pathway involving glutathione transferase and highlighting its potential detoxification mechanisms in the liver Carini et al., 2002.
Immunomodulatory Functions
NCX-4016, a NO-releasing derivative of aspirin, demonstrates the ability to regulate immune cell bioenergetics, causing a transitory inhibition of cell respiration and reduction in cellular ATP in PMBC-derived T lymphocytes and monocytes. This suggests its role in modulating immune responses, potentially providing a counteregulatory mechanism to control activated immune systems Fiorucci et al., 2004.
Clinical Efficacy and Safety in Cirrhosis
A study on NCX-1000, another nitric oxide (NO)-releasing derivative, focused on patients with cirrhosis and portal hypertension, finding that although safe, it did not reduce portal pressure, suggesting limitations in its clinical efficacy for such conditions Berzigotti et al., 2010.
Prodrug Development and Therapeutic Applications
Research into water-soluble nitric oxide-releasing acetylsalicylic acid (ASA) prodrugs reveals new derivatives with promising water solubility and stability, suggesting their potential as ASA prodrugs capable of inhibiting platelet aggregation and possessing vasodilatory actions, indicating their therapeutic application in cardiovascular diseases Rolando et al., 2013.
Anti-inflammatory and Antiadhesive Properties
The cooperation between aspirin-triggered lipoxin and nitric oxide (NO) in 2-(Acetyloxy)benzoic acid 3-(Nitrooxymethyl)phenyl Ester (NCX-4016) elucidates its mechanism in inhibiting neutrophil-endothelial cell adhesion, highlighting its potential use in treating inflammatory conditions and diseases involving leukocyte adhesion Fiorucci et al., 2004.
特性
IUPAC Name |
2-acetyloxy-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O8/c1-13(30)37-20-11-10-14(12-17(20)26(33)34)28-24(31)22-21-15-6-2-4-8-18(15)27(29(35)36,23(22)25(28)32)19-9-5-3-7-16(19)21/h2-12,21-23H,1H3,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAVQMTHISSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。